molecular formula C12H15N3O4 B1331548 Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate CAS No. 6422-35-1

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

Cat. No. B1331548
CAS RN: 6422-35-1
M. Wt: 265.26 g/mol
InChI Key: DAJXGDMBDLXAAP-UHFFFAOYSA-N
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Description

BOEC is a carbamate derivative that has been synthesized through a multi-step process. The compound has been studied for its potential use in drug delivery systems, cancer therapy, and as a biochemical tool.

Scientific Research Applications

BOEC has been studied for its potential applications in drug delivery systems. It has been used as a prodrug to deliver active compounds to specific target sites. BOEC has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BOEC has also been used as a biochemical tool to study enzyme activity and protein interactions.

Mechanism Of Action

The mechanism of action of BOEC is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. BOEC has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

BOEC has been shown to have low toxicity and good stability in biological systems. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BOEC has also been shown to have potential as a drug delivery system due to its ability to release active compounds in a controlled manner.

Advantages And Limitations For Lab Experiments

BOEC has several advantages for lab experiments. It is stable and has low toxicity, making it suitable for use in biological systems. BOEC can also be easily synthesized in high yields and purity. However, BOEC has limitations in terms of its solubility and specificity. It may not be suitable for all applications due to its limited solubility in water and its non-specific binding to proteins.

Future Directions

There are several future directions for research on BOEC. One direction is to further explore its potential use in drug delivery systems. BOEC can be modified to improve its solubility and specificity, making it more suitable for specific applications. Another direction is to study the mechanism of action of BOEC in more detail. This could lead to the development of new cancer therapies and biochemical tools. Finally, the potential use of BOEC in other fields, such as agriculture and environmental science, could also be explored.
In conclusion, BOEC is a compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of BOEC has been optimized to obtain high yields and purity of the compound. BOEC has been studied for its potential use in drug delivery systems, cancer therapy, and as a biochemical tool. The mechanism of action of BOEC is not fully understood, but it has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis. BOEC has several advantages for lab experiments, but also has limitations in terms of its solubility and specificity. There are several future directions for research on BOEC, including further exploration of its potential use in drug delivery systems, studying its mechanism of action in more detail, and exploring its potential use in other fields.

properties

IUPAC Name

benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXGDMBDLXAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305120
Record name N-[(Benzyloxy)carbonyl]glycylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

CAS RN

6422-35-1
Record name 6422-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzyloxycarbonylglycine (3 g, 14.4 mmole) were dissolved in 200 mL of dichloromethane and 4.5 g (21.6 mmole) of DCC were added. The mixture was stirred at room temperature for 2 hours, the insoluble materials were removed and 3.2 g (28.8 mmole) of glycinamide hydrochloride and 2.93 g (28.8 mmole) of TEA (triethylamine) were added to the filtrate. The reaction was stirred for 24 hours at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum. The residue was recrystallized from distilled water to get a pure product 1.9 g (7.2 mmole), yield of 50%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
2.93 g
Type
reactant
Reaction Step Three
Yield
50%

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